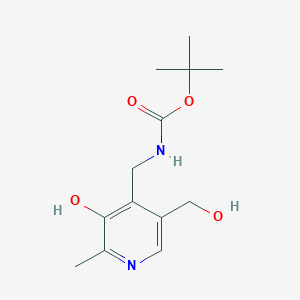

tert-Butyl ((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)carbamate

Description

tert-Butyl ((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)carbamate is a pyridine-derived compound featuring a tert-butyl carbamate protective group attached to a methyl substituent at the pyridine ring’s 4-position. The pyridine core is further substituted with hydroxyl (3-position), hydroxymethyl (5-position), and methyl (2-position) groups. The tert-butyl carbamate (Boc) group is widely used to protect amines during synthetic processes, enabling selective deprotection under acidic conditions .

Properties

IUPAC Name |

tert-butyl N-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-8-11(17)10(9(7-16)5-14-8)6-15-12(18)19-13(2,3)4/h5,16-17H,6-7H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHWMXLIBPGNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CNC(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601114371 | |

| Record name | Carbamic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601114371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210034-86-9 | |

| Record name | Carbamic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210034-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601114371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)carbamate typically involves multi-step organic reactions. One common approach includes:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-2-methylpyridine and tert-butyl chloroformate.

Formation of Intermediate: The initial step involves the protection of the hydroxyl group on the pyridine ring using tert-butyl chloroformate to form a tert-butyl carbamate intermediate.

Hydroxymethylation: The intermediate undergoes hydroxymethylation, typically using formaldehyde and a base, to introduce the hydroxymethyl group at the 5-position of the pyridine ring.

Final Product Formation: The final step involves deprotection and purification to yield the desired tert-Butyl ((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form carbonyl compounds.

Reduction: The compound can be reduced to modify the functional groups, such as converting the carbamate to an amine.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

Oxidation Products: Aldehydes, ketones.

Reduction Products: Amines, alcohols.

Substitution Products: Halogenated pyridines, substituted carbamates.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl ((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)carbamate is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for versatile chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structure suggests potential biological activity. It can be used in the design of enzyme inhibitors or as a building block for bioactive molecules. Its hydroxyl and carbamate groups are often found in pharmacologically active compounds.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors due to its structural similarity to known bioactive molecules.

Industry

In the material science industry, tert-Butyl ((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)carbamate can be used in the synthesis of polymers and advanced materials. Its functional groups allow for cross-linking and modification, leading to materials with unique properties.

Mechanism of Action

The mechanism by which tert-Butyl ((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)carbamate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyridine and heterocyclic derivatives, focusing on structural features, synthesis, physicochemical properties, and applications.

Structural Analogues

2.1.1 tert-Butyl (4-methylpyridin-2-yl)carbamate ()

- Molecular Formula : C₁₁H₁₆N₂O₂

- Molecular Weight : 208.26 g/mol

- Key Features : A simpler pyridine derivative with a methyl group at the 4-position and a Boc-protected amine at the 2-position.

- Comparison : Unlike the target compound, this analogue lacks hydroxyl and hydroxymethyl groups, reducing its polarity. The absence of these groups may enhance stability under oxidative conditions but limit solubility in aqueous environments .

2.1.2 tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate ()

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 278.29 g/mol

- Key Features : Features a methoxy group (5-position) and hydroxyl group (4-position) on the pyridine ring.

- Comparison : The methoxy group confers greater lipophilicity compared to the hydroxymethyl group in the target compound. This difference impacts bioavailability and metabolic stability, as hydroxymethyl groups are more prone to enzymatic oxidation .

2.1.3 tert-Butyl ((4-Cyano-5-iodothiazol-2-yl)methyl)carbamate ()

- Molecular Formula : C₁₀H₁₃IN₂O₂S

- Molecular Weight : 376.19 g/mol

- Key Features: A thiazole-based compound with cyano and iodine substituents.

- Comparison: While structurally distinct (thiazole vs. pyridine), this compound highlights the versatility of tert-butyl carbamate in protecting amines across diverse heterocycles.

2.2.2 Characterization

- Common techniques include ¹H/¹³C NMR, IR, and HRMS (e.g., ). The target compound’s hydroxyl and hydroxymethyl groups would exhibit distinct NMR signals (e.g., broad peaks for -OH) and IR stretches (~3200–3600 cm⁻¹ for O-H) .

Physicochemical Properties

*Calculated based on molecular formula C₁₃H₂₀N₂O₄.

Biological Activity

Tert-Butyl ((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)carbamate, with CAS number 50997-14-3, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl ((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)carbamate is , with a molecular weight of approximately 226.229 g/mol. The compound is characterized by the presence of a pyridine ring, hydroxymethyl groups, and a carbamate functional group, which are critical for its biological activity.

Research indicates that compounds similar to tert-butyl ((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)carbamate can exhibit multiple biological activities, including:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit β-secretase and acetylcholinesterase, which are crucial in the pathophysiology of Alzheimer's disease. By preventing amyloid beta peptide aggregation, these compounds may protect neuronal cells from toxicity associated with amyloid plaques .

- Cell Viability Improvement : In vitro studies have demonstrated that related compounds can enhance the viability of astrocytes exposed to amyloid beta (Aβ) peptides. For instance, treatment with these compounds resulted in a significant increase in cell viability compared to untreated controls .

- Oxidative Stress Reduction : The ability to reduce oxidative stress markers has been noted. Compounds similar to tert-butyl ((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)carbamate showed a decrease in malondialdehyde levels (a marker for oxidative stress) when tested in scopolamine-induced models .

Case Studies

Several studies have investigated the effects of compounds related to tert-butyl ((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)carbamate:

- In Vitro Studies : A study assessed the protective effects of a related compound on astrocytes treated with Aβ 1-42. The results indicated that the compound significantly improved cell viability and reduced inflammatory markers like TNF-α .

- In Vivo Models : In animal models, the compound demonstrated moderate protective effects against cognitive decline induced by scopolamine. However, its bioavailability in the brain was noted as a limiting factor for its efficacy .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of tert-butyl ((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)carbamate and related compounds:

| Study Type | Biological Activity | Outcome |

|---|---|---|

| In Vitro | Cell Viability Improvement | Increased viability in astrocytes exposed to Aβ |

| In Vitro | Enzyme Inhibition | Reduced β-secretase activity |

| In Vivo | Cognitive Protection | Moderate effects observed in scopolamine model |

| Oxidative Stress | Reduction of MDA Levels | Significant decrease compared to control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.